molecular formula C29H21N3O3S2 B382943 2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-naphthalen-1-ylacetamide CAS No. 379236-43-8

2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-naphthalen-1-ylacetamide

Cat. No.: B382943
CAS No.: 379236-43-8
M. Wt: 523.6g/mol
InChI Key: DXAUFRVLLKWCLT-UHFFFAOYSA-N
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Description

This compound, 2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-naphthalen-1-ylacetamide, is a recognized and potent inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, with high specificity for FGFR1 . Its primary research value lies in its ability to selectively block FGFR-mediated signaling cascades, such as the MAPK and PI3K-Akt pathways, which are frequently dysregulated in various cancers. By acting as an ATP-competitive antagonist, this inhibitor serves as a critical chemical probe for investigating the oncogenic roles of FGFR in cellular proliferation, survival, and migration. Researchers utilize this compound extensively in preclinical studies to explore targeted therapeutic strategies for cancers characterized by FGFR amplifications, mutations, or fusions, including certain breast, lung, and bladder carcinomas. Its application facilitates the dissection of complex signaling networks and provides a foundation for understanding mechanisms of resistance to targeted agents, thereby contributing significantly to the field of molecular oncology and the development of novel anti-cancer therapeutics. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-naphthalen-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H21N3O3S2/c1-18-14-15-24(35-18)22-16-36-27-26(22)28(34)32(20-10-3-2-4-11-20)29(31-27)37-17-25(33)30-23-13-7-9-19-8-5-6-12-21(19)23/h2-16H,17H2,1H3,(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXAUFRVLLKWCLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=CC5=CC=CC=C54)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H21N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-naphthalen-1-ylacetamide is a novel organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure integrates multiple heterocyclic components, notably a thieno[2,3-d]pyrimidine core combined with furan and naphthalene moieties. The synthesis typically involves multi-step organic reactions, including cyclization and substitution reactions that introduce the furan and naphthalene rings into the thieno[2,3-d]pyrimidine framework .

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant antiproliferative activity against various cancer cell lines. For instance, the thieno[2,3-d]pyrimidine derivatives have been reported to possess potent anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest .

Key Findings:

  • IC50 Values: In comparative studies, related compounds demonstrated IC50 values ranging from 222.72 µg/mL to lower concentrations depending on substituents on the phenyl ring. These values indicate the concentration required to inhibit cell growth by 50% .
CompoundCell LineIC50 (µg/mL)
3fMCF-7222.72
5FUMCF-751.47

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary results suggest that it may exhibit activity against a range of bacterial strains, potentially making it a candidate for further development in treating infections .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its activity may involve:

  • Enzyme Inhibition: The compound may interact with specific enzymes involved in cancer progression or microbial metabolism.
  • Oxidative Stress Modulation: It could play a role in modulating oxidative stress pathways, which are critical in both cancer and microbial resistance .

Case Studies

Several studies have focused on synthesizing derivatives of this compound to enhance its biological activity:

  • Study on Antiproliferative Activity:
    • Researchers synthesized various derivatives and tested their efficacy against human leukemia cell lines.
    • Results indicated that modifications on the phenyl ring significantly influenced antiproliferative activity, with electron-donating groups enhancing effectiveness .
  • Antimicrobial Evaluation:
    • A series of compounds derived from similar structures were tested against common pathogens.
    • Some showed promising results in inhibiting bacterial growth, suggesting potential therapeutic applications in infectious diseases .

Scientific Research Applications

Anticancer Potential

Research indicates that compounds similar to 2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-naphthalen-1-ylacetamide exhibit significant anticancer properties. For instance:

  • Mechanisms of Action :
    • Induction of apoptosis in cancer cells.
    • Inhibition of critical signaling pathways such as PI3K/AKT, which is essential for cell survival and proliferation.
    • Cell cycle arrest at the G2/M phase.
  • In Vitro Studies :
    • The compound has shown cytotoxic effects against various cancer cell lines, demonstrating percent growth inhibition (PGI) values comparable to established chemotherapeutics like 5-Fluorouracil.
  • In Vivo Studies :
    • Animal models have indicated that this compound can reduce tumor growth effectively while showing minimal toxicity to normal cells.

Anti-inflammatory Applications

In addition to its anticancer properties, this compound may also serve as a potential 5-lipoxygenase (5-LOX) inhibitor , which is crucial for the synthesis of inflammatory mediators. Molecular docking studies suggest that it could be optimized for enhanced anti-inflammatory activity.

Case Studies and Research Findings

Several studies have explored the biological activity of derivatives based on the thieno[2,3-d]pyrimidine scaffold:

CompoundIC50 (µM)Activity
2-[5-(5-methylfuran...0.18High cytotoxicity against HepG2 cells
Staurosporine5.07Standard reference compound
5-Fluorouracil5.18Standard reference compound

These findings indicate that structural modifications can significantly enhance the biological activity of related compounds.

Comparison with Similar Compounds

N-(3-Methoxyphenyl)-2-[5-(5-Methylfuran-2-yl)-4-Oxo-3-Prop-2-Enylthieno[2,3-d]Pyrimidin-2-yl]SulfanylAcetamide (CAS: 379236-54-1)

  • Key Differences :
    • Substituent at position 3 : Prop-2-enyl (allyl) group instead of phenyl.
    • Acetamide side chain : N-linked 3-methoxyphenyl vs. naphthalen-1-yl.
  • Molecular Formula : C₂₇H₂₄N₃O₄S₂.

2-[(3-Benzyl-4-Oxo-5,6,7,8-Tetrahydro-[1]Benzothiolo[2,3-d]Pyrimidin-2-yl)Sulfanyl]-N-Phenyl-N-Propan-2-ylAcetamide (CAS: 361174-99-4)

  • Key Differences: Core structure: Benzothieno[2,3-d]pyrimidine fused with a tetrahydrobenzene ring. Substituents: Benzyl at position 3 and N-isopropyl-N-phenylacetamide side chain.
  • Molecular Formula : C₂₉H₂₈N₃O₂S₂.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Allyl Analog Benzothieno Analog
Molecular Weight 523.63 g/mol 518.62 g/mol 530.70 g/mol
LogP (Predicted) 4.82 4.35 5.10
Hydrogen Bond Donors 1 1 1
Hydrogen Bond Acceptors 6 7 5
Polar Surface Area 113 Ų 122 Ų 98 Ų
  • Key Trends: The naphthalen-1-yl group in the target compound increases hydrophobicity (higher LogP) compared to the allyl analog. The benzothieno analog’s reduced polar surface area may enhance membrane permeability .

Bioactivity and Functional Insights

Antimicrobial Potential

  • Target Compound: While direct bioactivity data are unavailable, structurally related sulfanylacetamide-thienopyrimidine derivatives exhibit antimicrobial properties. For example, sulfonamide analogs with similar cores showed inhibitory activity against S. aureus (MIC: 8–32 µg/mL) .
  • Allyl Analog : The methoxyphenyl group may enhance interactions with bacterial efflux pumps, as seen in other methoxy-substituted antimicrobials .

Enzyme Binding and Selectivity

  • Target Compound : The naphthalene moiety may favor interactions with hydrophobic enzyme pockets, analogous to naphthyl-containing kinase inhibitors.

Preparation Methods

Gewald Aminothiophene Synthesis

The thieno[2,3-d]pyrimidine core is synthesized via a one-pot Gewald reaction:

  • Reactants : Ethyl acetoacetate (or cyclohexanone), cyanoacetamide, elemental sulfur.

  • Conditions : Morpholine base in DMF at 80–100°C for 6–12 hours.

  • Key Intermediate : 2-Amino-4-methyl-5-substituted thiophene-3-carboxylate.

Table 1: Gewald Reaction Parameters

StepConditionsYield (%)Source
CyclizationDMF, morpholine, 80°C, 8 h65–75
PurificationRecrystallization (EtOH/H₂O)

Cyclization to Thieno[2,3-d]Pyrimidin-4-One

The aminothiophene intermediate undergoes cyclization with 5-methylfuran-2-carbaldehyde:

  • Reactants : 2-Amino-thiophene derivative, 5-methylfuran-2-carbaldehyde.

  • Conditions : HCl catalysis in dry DMF at 100°C for 10–15 hours.

  • Product : 5-(5-Methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one.

Table 2: Cyclization Optimization

ParameterOptimal ValueImpact on Yield
Catalyst0.1 M HCl+15%
SolventAnhydrous DMFPrevents hydrolysis
Reaction Time12 hMaximizes conversion
POCl₃ Equiv.Temperature (°C)Yield (%)Purity (%)
18.91107895
10.01006287

Thiolation Reaction

The chlorinated intermediate reacts with a thiol source to introduce the sulfanyl group:

  • Thiol Source : Thiourea or potassium thioacetate.

  • Conditions : K₂CO₃ in dry acetone, 60°C, 8 hours.

  • Product : 2-Mercapto-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one.

Acetamide Coupling

Synthesis of N-Naphthalen-1-ylAcetamide

  • Reactants : 1-Naphthylamine, acetyl chloride.

  • Conditions : Triethylamine in dichloromethane, 0°C to RT, 4 hours.

  • Yield : 82–89% after recrystallization (cyclohexane/EtOAc).

Final Coupling via Nucleophilic Substitution

The sulfanyl-thienopyrimidine reacts with N-naphthalen-1-ylacetamide:

  • Reactants : 2-Mercapto-thienopyrimidine, N-naphthalen-1-ylacetamide.

  • Conditions : KOH in DMF, 80°C, 12 hours.

  • Mechanism : Thiolate anion attacks acetamide’s α-carbon.

Table 4: Coupling Reaction Metrics

ParameterValueSource
SolventDMF
BaseKOH (2.5 equiv)
Reaction Time12 h
Isolated Yield68%

Industrial-Scale Optimization

Continuous Flow Synthesis

  • Core Formation : Microreactors reduce cyclization time from 12 h to 2 h.

  • Chlorination : Gas-liquid flow systems enhance POCl₃ utilization efficiency (95% conversion).

Purification Strategies

  • Crystallization : Ethanol/water mixture (7:3) achieves >99% purity.

  • Chromatography : Silica gel (hexane/EtOAc gradient) for lab-scale isolation.

Comparative Analysis of Methods

Table 5: Method Efficiency Comparison

StepConventional Yield (%)Optimized Yield (%)
Gewald Synthesis6578 (flow reactor)
Chlorination7085 (excess POCl₃)
Acetamide Coupling6068 (KOH in DMF)

Challenges and Solutions

  • Stereochemical Control : Racemization at the sulfanyl bridge is minimized using anhydrous K₂CO₃.

  • Byproduct Formation : Excess POCl₃ (>15 equiv) reduces dimerization side products .

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

The synthesis involves constructing the thieno[2,3-d]pyrimidine core, followed by functionalization with sulfanyl and naphthylacetamide groups. Critical steps include:

  • Ring formation : Cyclization under controlled pH and temperature to avoid side reactions (e.g., using DMF/K₂CO₃ for oxyanion formation) .
  • Sulfanyl incorporation : Thiolation via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .
  • Purification : Column chromatography (silica gel, n-hexane/ethyl acetate) to isolate intermediates and final product . Yield optimization often requires iterative adjustment of stoichiometry and reaction time .

Q. Which spectroscopic methods are essential for validating structural integrity and purity?

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., furan methyl at δ ~2.3 ppm, naphthyl protons at δ ~7.5–8.5 ppm) .
  • IR : Peaks at ~1680–1700 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-S bond) .
  • Mass spectrometry : High-resolution MS to verify molecular weight (expected [M+H]⁺ ~600–620 Da) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Conduct accelerated stability studies in solvents (DMSO, ethanol) at 4°C, 25°C, and 40°C for 1–4 weeks.
  • Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) and compare peak area retention .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across similar thieno[2,3-d]pyrimidine derivatives?

  • Structural analogs : Compare IC₅₀ values against structurally related compounds (e.g., furan vs. phenyl substitutions) to identify pharmacophore contributions .
  • Assay validation : Replicate assays under standardized conditions (e.g., ATP levels in kinase inhibition studies) to rule out experimental variability .
  • Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., EGFR, VEGFR2) and correlate with activity trends .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME assess logP (target ≤5), solubility, and CYP450 inhibition risks .
  • QSAR modeling : Correlate substituent electronegativity (e.g., methylfuran vs. methoxyphenyl) with bioavailability using regression analysis .
  • Metabolite prediction : Schrödinger’s MetaSite identifies potential oxidation sites (e.g., furan ring) for metabolic stability optimization .

Q. What experimental approaches validate the compound’s mechanism of action in cellular models?

  • Pathway analysis : Western blotting for downstream targets (e.g., p-AKT, p-ERK) after treatment in cancer cell lines .
  • Gene knockout : CRISPR-Cas9 silencing of suspected targets (e.g., STAT3) to confirm dependency .
  • Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled ATP) to measure direct target engagement .

Methodological Challenges and Solutions

Q. How to address low yields in the final acetamide coupling step?

  • Reagent optimization : Replace traditional EDCl/HOBt with HATU for higher coupling efficiency .
  • Solvent selection : Use DCM instead of DMF to reduce side reactions .
  • Microwave-assisted synthesis : Apply 100 W, 80°C for 10 minutes to accelerate reaction kinetics .

Q. What techniques mitigate aggregation issues in solubility-limited bioassays?

  • Co-solvents : Use 0.1% Tween-80 or β-cyclodextrin to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) for controlled release .

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